

Technical Guide: Cross-Reactivity and Selectivity Profile of R715 TFA

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: R715 TFA(185052-09-9 free base)

Cat. No.: B12045434

[Get Quote](#)

Executive Summary

R715 TFA (Ac-Lys-[D-βNal

, Ile

]des-Arg

-Bradykinin) is a potent, highly selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R). Unlike the constitutively expressed B2 receptor (B2R), B1R is inducible during tissue injury and inflammation.[1]

The primary value of R715 lies in its lack of cross-reactivity with the B2 receptor, distinguishing it from non-selective kinin ligands.[1] It serves as a critical tool for dissecting the pathological role of B1R in chronic pain, diabetic neuropathy, and inflammation without the confounding effects of B2R signaling.[1]

Key Technical Specifications:

- Target: Bradykinin B1 Receptor (Antagonist)[2][3][4][5]

- Form: Trifluoroacetate (TFA) Salt[1]
- Potency (): ~8.5 (Rabbit aorta / Human umbilical vein)[5][6]
- Selectivity: >10,000-fold selective for B1 over B2.[1]
- Stability: Resistant to Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P.[1]

Mechanism of Action & Target Profile

The Kinin Receptor Dichotomy

To understand the cross-reactivity profile of R715, one must distinguish between the two primary kinin receptors.[1]

Feature	B1 Receptor (Target)	B2 Receptor (Off-Target)
Expression	Inducible: Up-regulated by cytokines (IL-1, TNF-), tissue injury, and bacterial endotoxins.	Constitutive: Present in healthy tissues (endothelium, smooth muscle).[1]
Primary Ligand	Des-Arg -Bradykinin (Metabolite)	Bradykinin (Intact peptide)
Signaling	PLC mobilization; MAPK activation.	PLC mobilization; NO release.
R715 Interaction	Potent Antagonism (Blocks signaling)	Negligible / No Activity

R715 Structural Pharmacology

R715 is a "Second Generation" antagonist.^[1] It modifies the natural agonist scaffold to enhance stability and affinity:

- N-terminal Acetylation (Ac-Lys): Protects against aminopeptidases.^[1]

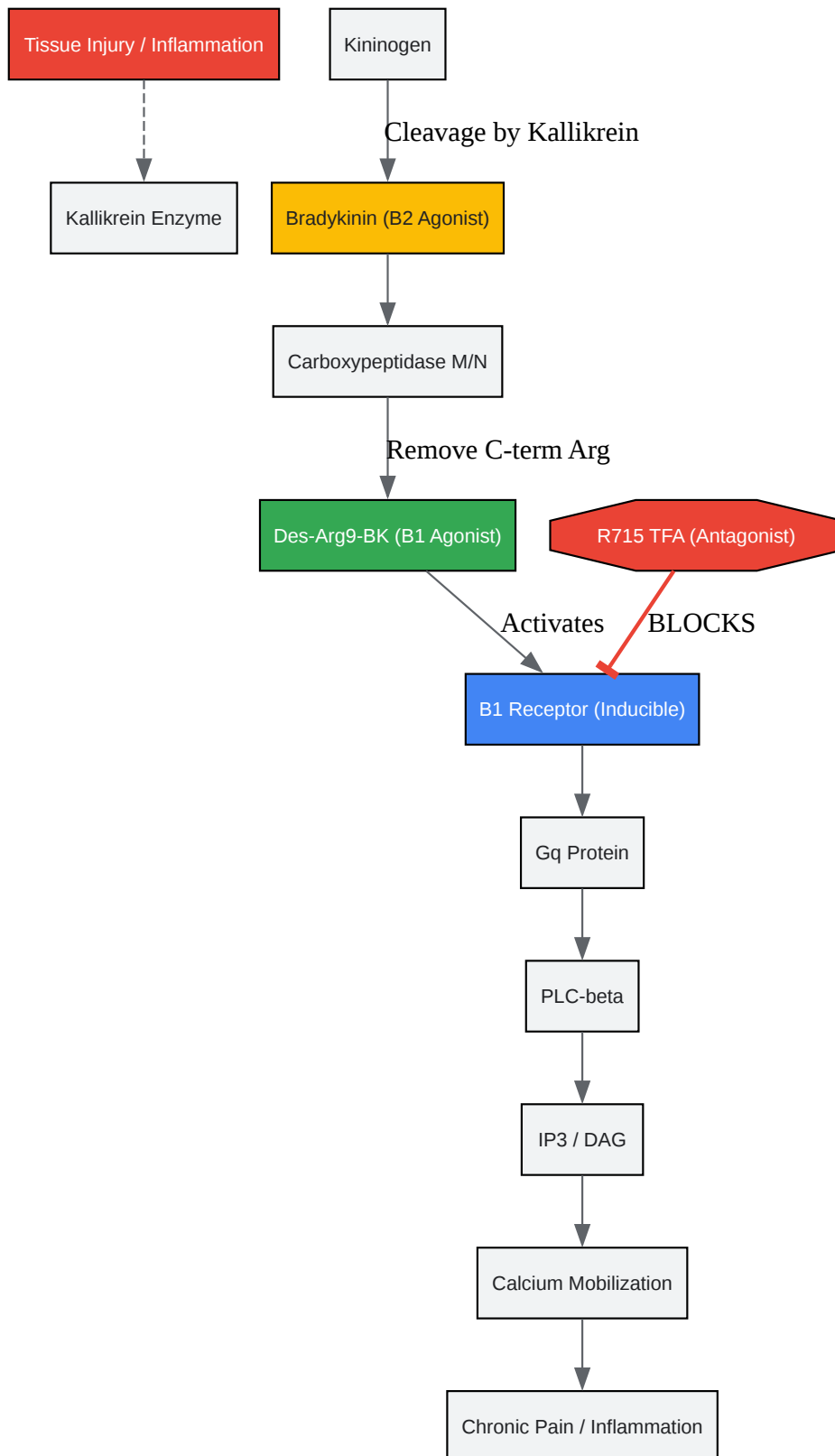
- Position 7 Modification (D-

Nal): Replaces Proline. The bulky naphthyl group sterically hinders the receptor's activation switch while maintaining binding.^[1]

- Position 8 Modification (Ile): Replaces Phenylalanine, optimizing hydrophobic pocket fit for the B1 subtype specifically.

Signaling Pathway Blockade (Visualization)

The following diagram illustrates the B1R signaling cascade and the specific blockade point of R715.^[1]



[Click to download full resolution via product page](#)

Figure 1: R715 selectively blocks the activation of the inducible B1 receptor by Des-Arg9-BK, preventing downstream calcium mobilization and inflammatory signaling.

Comparative Analysis: Cross-Reactivity & Performance[2]

This section objectively compares R715 against other standard kinin ligands.

R715 vs. B2 Ligands (Selectivity Assessment)

The most critical cross-reactivity concern is the B2 receptor.[1]

- Observation: In functional assays (e.g., rabbit jugular vein), R715 concentrations up to 10 M show no contractile effect or antagonism against Bradykinin-induced B2 responses.[1]
- Conclusion: R715 is effectively "B2-silent."

R715 vs. Other B1 Antagonists

R715 is often compared to Lys-Des-Arg

-[Leu

]BK (First Gen) and R-954 (Third Gen).

Compound	Type	(Potency)	Metabolic Stability	Cross-Reactivity (B2)	Notes
R715	Peptide Antagonist	8.49	High (Resistant to ACE/APP)	None	Gold standard for in vivo rodent studies.
Lys-[Leu]-Des-Arg-BK	Peptide Antagonist	7.4 - 7.9	Low (Degrades rapidly)	Low	Partial agonist activity in some species (e.g., mouse).
R-954	Peptide Antagonist	~8.5	Very High (Multi-enzyme resistant)	None	Newer generation; designed for oral activity/longer half-life.
HOE 140 (Icatibant)	B2 Antagonist	N/A (at B1)	High	Target (High Affinity)	Used as a negative control for B1 assays.[1]

Species Cross-Reactivity[1][3]

- Human: High affinity.[1]
- Rabbit: High affinity (often used for bioassays).[1]
- Rat/Mouse: High affinity.[1]
- Caution: Unlike older antagonists (e.g., Lys-[Leu]-Des-Arg

-BK) which showed partial agonism in mice, R715 acts as a pure antagonist across these key species.

Experimental Protocols

To validate the activity and selectivity of R715 in your own laboratory, use the following self-validating protocols.

Protocol A: Functional Calcium Mobilization Assay (Selectivity Check)

Objective: Confirm R715 blocks B1R but not B2R. Cell Lines: HEK293 stably expressing Human B1R (Cell Line A) and Human B2R (Cell Line B).[1]

- Preparation:
 - Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins at 37°C.
 - Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]
- Pre-incubation (Antagonist Mode):
 - Add R715 TFA (concentration range: 1 nM to 10 M) to wells.[1]
 - Incubate for 15-20 minutes.
- Agonist Challenge:
 - B1R Cells: Inject Lys-Des-Arg -Bradykinin (concentration, typically ~10 nM).
 - B2R Cells: Inject Bradykinin (concentration, typically ~10 nM).[1]

- Data Acquisition: Measure fluorescence intensity (Ex 494 / Em 516) for 90 seconds.
- Validation Criteria:
 - B1R Cells: R715 should cause a concentration-dependent inhibition of Calcium flux (approx 1-10 nM).
 - B2R Cells: R715 should show no inhibition of the Bradykinin response, even at 10 M.[\[1\]](#)

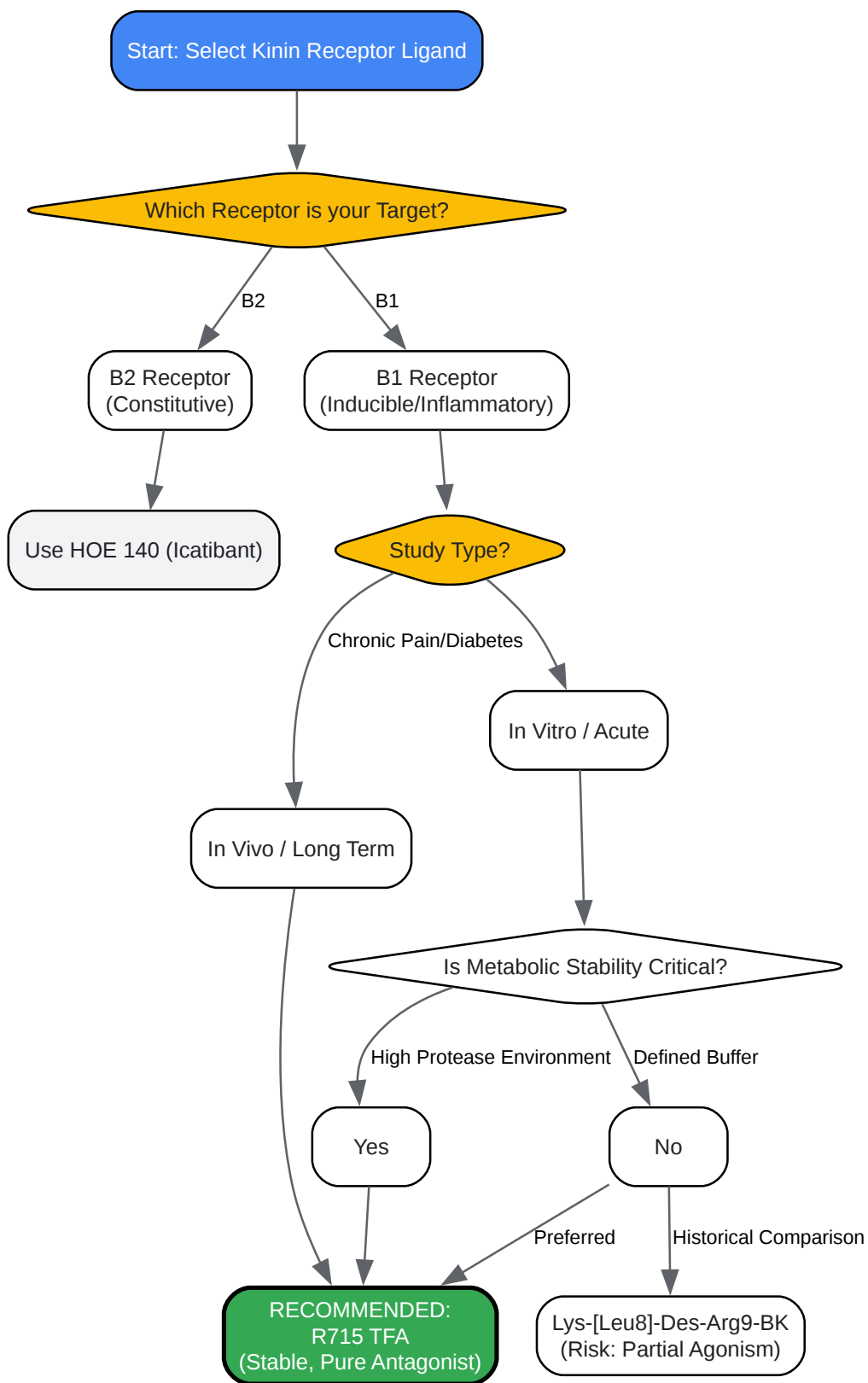
Protocol B: Handling R715 TFA (Solubility & Stability)

R715 is supplied as a Trifluoroacetate (TFA) salt.[\[1\]](#)

- Reconstitution: Dissolve in sterile distilled water or PBS to create a stock solution (e.g., 1 mM).
- TFA Consideration: For highly sensitive cell cultures (primary neurons), the acidic TFA counterion can be cytotoxic at high concentrations (>1 mM).[\[1\]](#)
 - Mitigation: If working at high concentrations, buffer the stock solution with HEPES or convert to a hydrochloride salt (though rarely necessary for nanomolar applications).[\[1\]](#)
- Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Selectivity Decision Tree

Use this logic flow to determine if R715 is the correct reagent for your study.



[Click to download full resolution via product page](#)

Figure 2: Decision matrix for selecting R715 based on receptor target and experimental conditions.

References

- Gabra, B. H., et al. (2003). "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice." [4] *Peptides*.
- Regoli, D., et al. (1998). "Bradykinin receptors and their antagonists." [1] *European Journal of Pharmacology*.
- Neugebauer, W., et al. (2002). "Structure-activity studies of B1 receptor-related peptides. [1] Antagonists." *Canadian Journal of Physiology and Pharmacology*. [1]
- Tocris Bioscience. "R 715 Product Information & Pharmacology."
- Sigma-Aldrich. "R-715 TFA salt Product Specification." [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Trifluoroacetic acid - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- 2. [Antagonism of Kinin Receptors B1 and B2 Attenuates Folic Acid-Induced Tubulointerstitial Fibrosis in Mice - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/10111111/)
- 3. [Bradykinin receptors and their antagonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/10111111/)
- 4. [medchemexpress.com \[medchemexpress.com\]](https://www.medchemexpress.com)
- 5. [Kinin B1 receptor antagonists with multi-enzymatic resistance properties - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/10111111/)
- 6. [Structure-activity studies of B1 receptor-related peptides. Antagonists - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/10111111/)

- To cite this document: BenchChem. [Technical Guide: Cross-Reactivity and Selectivity Profile of R715 TFA]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12045434/docs#technical-guide-cross-reactivity-and-selectivity-profile-of-r715-tfa>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)